

# 4-Chlorophenyl-1,2-epoxybutane-d5 chemical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Chlorophenyl-1,2-epoxybutane-d5

Cat. No.: B563203

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## Technical Guide: 4-Chlorophenyl-1,2-epoxybutane-d5

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**4-Chlorophenyl-1,2-epoxybutane-d5** is a deuterated isotopologue of a known impurity of Butoconazole, an imidazole antifungal agent. Its primary application in research and drug development is as an internal standard for the quantification of the corresponding non-deuterated impurity in various matrices, utilizing techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The incorporation of five deuterium atoms provides a distinct mass shift, facilitating accurate and precise quantification in complex samples.

This technical guide provides a comprehensive overview of the known chemical properties, a proposed synthetic pathway, a general analytical protocol, and the toxicological context of **4-Chlorophenyl-1,2-epoxybutane-d5**. It is important to note that specific experimental data for this deuterated compound is limited in publicly available literature; therefore, some information presented is based on general principles of organic chemistry and data from structurally related compounds.

## Chemical and Physical Properties

Quantitative data for **4-Chlorophenyl-1,2-epoxybutane-d5** is not extensively reported. The following table summarizes the available information for the deuterated compound and its non-deuterated analogue, "Butoconazole Impurity 6". Properties for the non-deuterated analogue are provided for estimation purposes.

Property	4-Chlorophenyl-1,2-epoxybutane-d5	4-Chlorophenyl-1,2-epoxybutane (Butoconazole Impurity 6)
Molecular Formula	C <sub>10</sub> H <sub>6</sub> D <sub>5</sub> ClO[1][2][3]	C <sub>10</sub> H <sub>11</sub> ClO
Molecular Weight	187.68 g/mol [1][2][3]	182.65 g/mol
CAS Number	1189717-28-9[2][3]	59363-17-6
Appearance	Colorless Oil	No data available
Storage Conditions	2-8°C, Refrigerator	No data available
Boiling Point	No data available	Estimated based on related compounds
Melting Point	No data available	Estimated based on related compounds
Density	No data available	Estimated based on related compounds
Solubility	No data available	Likely soluble in organic solvents

## Experimental Protocols

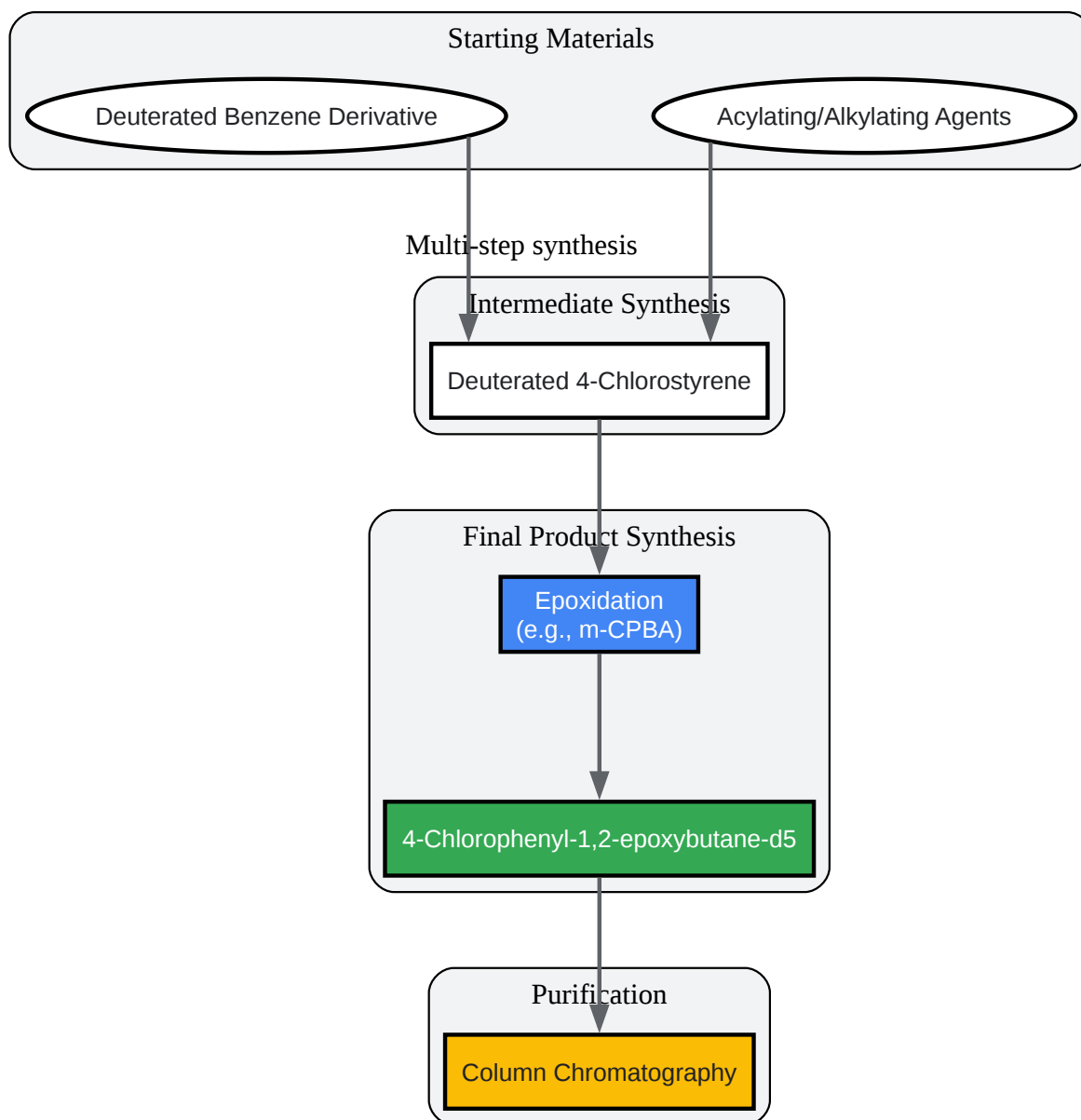
Due to the lack of specific published experimental data for **4-Chlorophenyl-1,2-epoxybutane-d5**, the following sections detail proposed methodologies based on established chemical principles for the synthesis and analysis of similar compounds.

## Proposed Synthesis of 4-Chlorophenyl-1,2-epoxybutane-d5

The synthesis of **4-Chlorophenyl-1,2-epoxybutane-d5** can be envisioned through a multi-step process starting from a deuterated precursor. A plausible route involves the epoxidation of a deuterated alkene.

### Methodology:

- **Synthesis of Deuterated Styrene Precursor:** The synthesis would commence with a suitable deuterated benzene derivative, which would undergo a series of reactions to introduce the deuterated ethyl group, yielding a deuterated 4-chlorostyrene.
- **Epoxidation:** The deuterated 4-chlorostyrene would then be subjected to epoxidation. A common method for this transformation is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out in an inert solvent like dichloromethane at controlled temperatures.
- **Purification:** The final product, **4-Chlorophenyl-1,2-epoxybutane-d5**, would be purified using column chromatography to remove any unreacted starting materials and byproducts.



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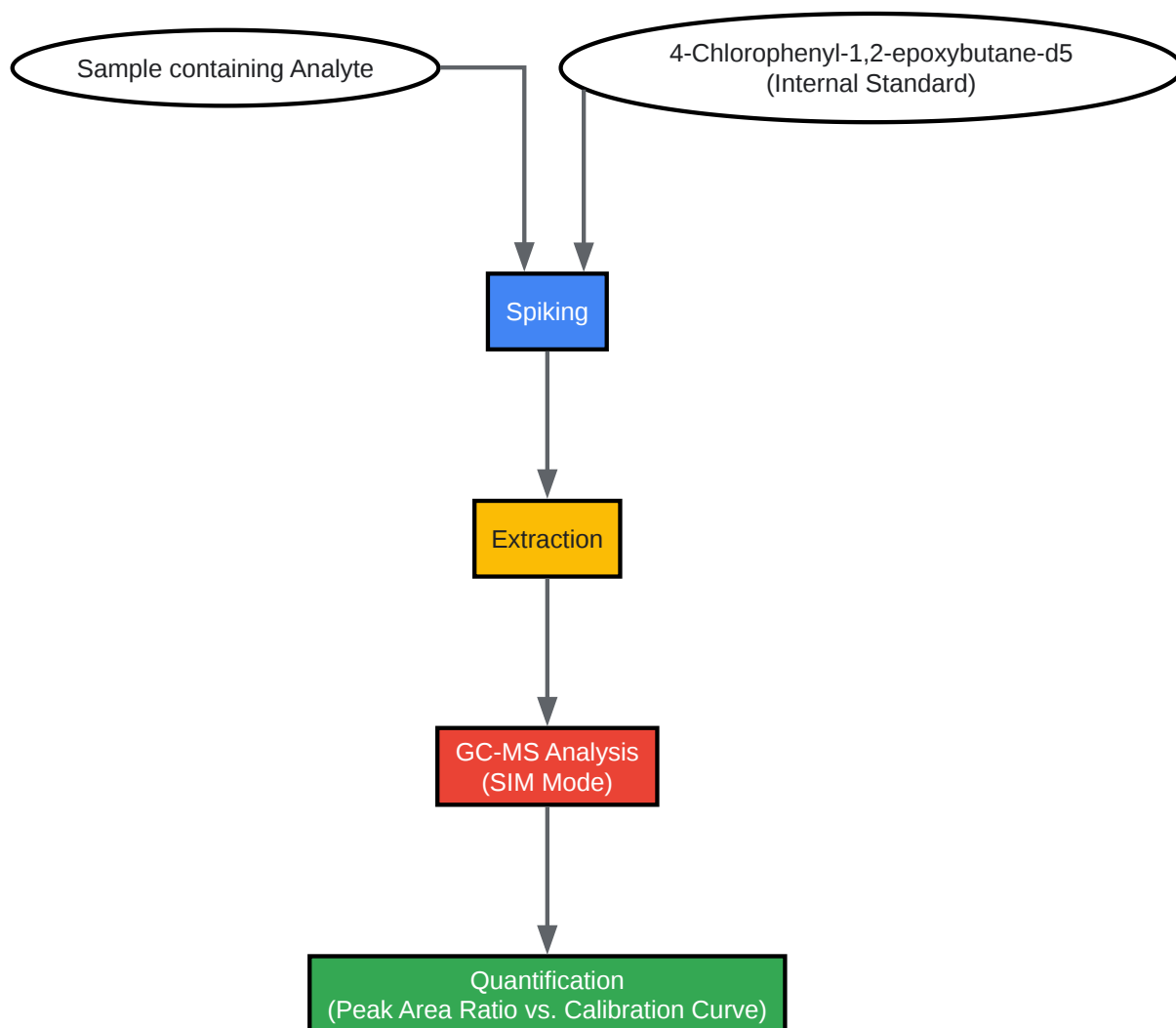
Caption: Proposed synthetic workflow for **4-Chlorophenyl-1,2-epoxybutane-d5**.

## Analytical Protocol for Quantification using GC-MS

As an internal standard, **4-Chlorophenyl-1,2-epoxybutane-d5** is used to improve the accuracy and precision of quantitative analysis.[\[4\]](#)[\[5\]](#)[\[6\]](#)

#### Methodology:

- **Sample Preparation:** A known amount of the sample to be analyzed is spiked with a precise amount of **4-Chlorophenyl-1,2-epoxybutane-d5** solution of known concentration.
- **Extraction:** The analyte and the internal standard are extracted from the sample matrix using a suitable organic solvent.
- **GC-MS Analysis:** The extracted sample is injected into a gas chromatograph coupled to a mass spectrometer.
  - **Gas Chromatography:** The GC column separates the analyte from other components in the mixture. The deuterated internal standard will have a very similar retention time to the non-deuterated analyte.
  - **Mass Spectrometry:** The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific ions corresponding to the analyte and the internal standard. The difference in mass due to the deuterium atoms allows for their independent detection.
- **Quantification:** The concentration of the analyte in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.



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Caption: General workflow for quantification using a deuterated internal standard.

## Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or involvement in signaling pathways of **4-Chlorophenyl-1,2-epoxybutane-d5** or its

non-deuterated counterpart. However, understanding its origin as an impurity of Butoconazole and the general toxicological profile of epoxides provides some context.

## Relationship to Butoconazole

**4-Chlorophenyl-1,2-epoxybutane-d5** is the deuterated form of an impurity found in the synthesis of Butoconazole. Butoconazole is an antifungal agent that functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14 $\alpha$ -demethylase.[7][8][9] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[7][8][9] Inhibition of this pathway disrupts the fungal cell membrane integrity, leading to cell death.[7][8][9]



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- To cite this document: BenchChem. [4-Chlorophenyl-1,2-epoxybutane-d5 chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b563203#4-chlorophenyl-1-2-epoxybutane-d5-chemical-properties]

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